8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
The compound “8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a complex organic molecule. It contains a pyrimido[2,1-b][1,3]thiazine ring, which is a bicyclic system with nitrogen and sulfur atoms. The molecule also has a quinoline moiety and a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrimido[2,1-b][1,3]thiazine ring, the quinoline moiety, and the tert-butyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the quinoline moiety might undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and carboxamide groups might increase its polarity and influence its solubility in different solvents .Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the potential applications of this compound in various fields .
Properties
IUPAC Name |
8-tert-butyl-N-(2-methylquinolin-4-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-13-9-17(15-7-5-6-8-16(15)23-13)24-20(28)14-11-26-19(27)10-18(22(2,3)4)25-21(26)29-12-14/h5-10,14H,11-12H2,1-4H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNDAMBWRVTSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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